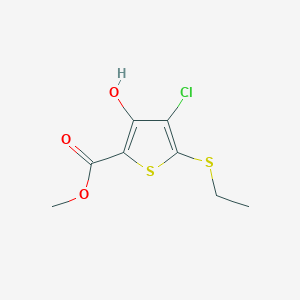![molecular formula C8H8Cl2N2O2S B12063996 Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- CAS No. 199938-55-1](/img/structure/B12063996.png)
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9ClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of ethanimidamide with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted ethanimidamide derivatives.
Scientific Research Applications
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethanimidamide, N-[4-chloro-2-(trichloromethyl)phenyl]-2-propoxy-
- 2-chloro-N’-{[(4-chloroanilino)carbonyl]oxy}ethanimidamide
- 2,2,2-trichloro-N’-[(4-chlorophenyl)sulfonyl]ethanimidamide
Uniqueness
Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
199938-55-1 |
|---|---|
Molecular Formula |
C8H8Cl2N2O2S |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
2-chloro-N'-(4-chlorophenyl)sulfonylethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c9-5-8(11)12-15(13,14)7-3-1-6(10)2-4-7/h1-4H,5H2,(H2,11,12) |
InChI Key |
QUZNYUVHBMIZCO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/N=C(/CCl)\N)Cl |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C(CCl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12063927.png)



![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)



![5-acetamido-2-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12063992.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



